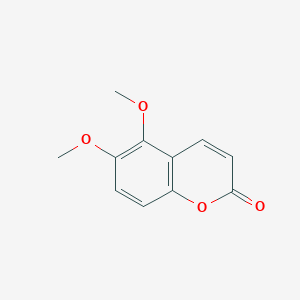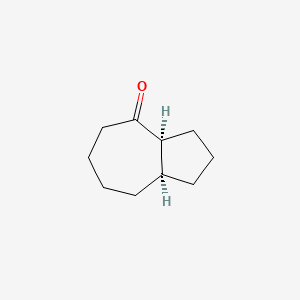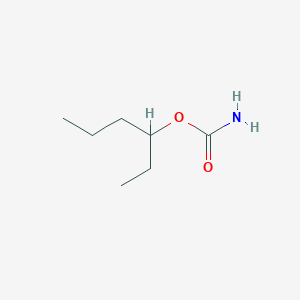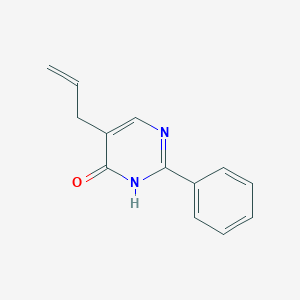
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-phenyl-4,6-dioxohexanoic acid ethyl ester. This intermediate is then cyclized with urea to yield the desired pyrimidinone compound.
Reaction Conditions:
Condensation Reaction: Benzaldehyde and ethyl acetoacetate are reacted in ethanol with ammonium acetate as a catalyst at reflux temperature.
Cyclization Reaction: The intermediate is treated with urea in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under controlled temperature and solvent conditions.
Major Products Formed
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Applications De Recherche Scientifique
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and prop-2-en-1-yl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyrimidin-4(3H)-one: Lacks the prop-2-en-1-yl group.
5-(Prop-2-en-1-yl)pyrimidin-4(3H)-one: Lacks the phenyl group.
2-Phenyl-5-methylpyrimidin-4(3H)-one: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
2-Phenyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both the phenyl and prop-2-en-1-yl groups, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
6203-97-0 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-phenyl-5-prop-2-enyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N2O/c1-2-6-11-9-14-12(15-13(11)16)10-7-4-3-5-8-10/h2-5,7-9H,1,6H2,(H,14,15,16) |
Clé InChI |
FXPLNQKXISMRHO-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CN=C(NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



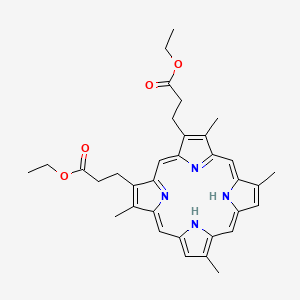
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)

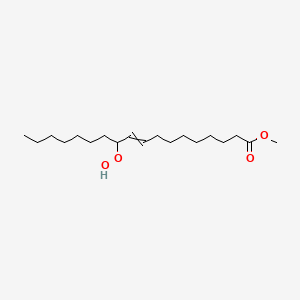
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
